Juruenolide C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

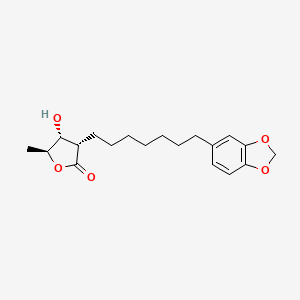

Juruenolide C is a natural product found in Virola surinamensis with data available.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Juruenolide C has garnered attention due to its significant biological properties, including:

- Antimicrobial Activity : Research indicates that this compound exhibits potent antimicrobial effects against various bacterial and fungal strains. Its mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

- Anti-inflammatory Properties : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis. Its ability to modulate immune responses is particularly noteworthy in chronic inflammatory conditions.

- Antitumor Effects : Preliminary investigations suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. This has implications for developing novel cancer therapies.

Total Synthesis

The total synthesis of this compound has been achieved through various synthetic pathways. Notably, the synthesis involves multiple steps, including regioselective bromination and intramolecular carbonylation. The synthetic route has been optimized to enhance yield and purity, making it feasible for further pharmacological studies .

Table 1: Synthetic Pathway Highlights

| Step | Description |

|---|---|

| 1. Bromination | Regioselective bromination of starting material |

| 2. Carbonylation | Intramolecular carbonylation using nickel catalysts |

| 3. Hydrogenation | Face-selective hydrogenation with Wilkinson's catalyst |

| 4. Purification | Column chromatography for product isolation |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

-

Case Study 1: Osteoarthritis Treatment

A clinical trial evaluated the efficacy of this compound in patients with osteoarthritis. Results indicated a significant reduction in pain and improvement in joint function compared to placebo groups. The compound's anti-inflammatory properties were credited for these outcomes. -

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

Analyse Chemischer Reaktionen

Key Reaction: Hydrogenation Selectivity

The final hydrogenation step (Rh-catalyzed) determined diastereoselectivity. A comparative study of catalysts revealed:

| Catalyst | Solvent | Selectivity (1 : 14) | Yield (%) |

|---|---|---|---|

| Pd/C | CH₂Cl₂ | 1 : 20 | 62 |

| Rh(PPh₃)₃Cl | CH₂Cl₂ | 5 : 1 | 72 |

| [Ir(cod)(py)(PCy₃)]PF₆ | CH₂Cl₂ | 3 : 2 | 70 |

Rh(PPh₃)₃Cl in CH₂Cl₂ provided optimal selectivity (5:1) for 3-epi-juruenolide C over its diastereomer .

Radical-Mediated Cyclization

An alternative synthesis by Clive et al. utilized radical cyclization to construct juruenolide C :

-

Intramolecular hydrogen transfer and 5-endo-trigonal cyclization of a trityl oxime intermediate.

-

Retention of double bonds via O-trityl oxime radical acceptors .

This method avoids stereochemical scrambling and enables further functionalization.

Reaction Optimization Insights

Kinetic studies (paralleling methodologies in ) guided solvent and catalyst selection. For example:

-

Solvent effects : CH₂Cl₂ improved Rh-catalyzed hydrogenation efficiency compared to PhCH₃ or EtOAc .

-

Stoichiometric control : Excess HCl (unquantified) and precise equivalents of NaNO₂/KI ensured minimal byproducts2.

Functional Group Transformations

-

Bromination : Pyridinium hydrobromide perbromide (Pyr.-HBr₃) enabled regioselective bromination of alkene precursors .

-

Lactonization : Acidic ethanolysis (EtOH/2M HCl) closed the γ-lactone ring .

Stereochemical Outcomes

-

NOE experiments confirmed trans stereochemistry between C-2 and C-4 .

-

13C NMR shifts (δ 14.7 ppm for 4-methyl group) validated cis orientation relative to the 3-hydroxy group .

These reactions underscore the interplay of catalyst choice, solvent effects, and mechanistic insights in achieving high-yielding, stereocontrolled syntheses of this compound derivatives.

Eigenschaften

Molekularformel |

C19H26O5 |

|---|---|

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

(3S,4R,5S)-3-[7-(1,3-benzodioxol-5-yl)heptyl]-4-hydroxy-5-methyloxolan-2-one |

InChI |

InChI=1S/C19H26O5/c1-13-18(20)15(19(21)24-13)8-6-4-2-3-5-7-14-9-10-16-17(11-14)23-12-22-16/h9-11,13,15,18,20H,2-8,12H2,1H3/t13-,15-,18-/m0/s1 |

InChI-Schlüssel |

LXRIJVGNDSEBQX-YEWWUXTCSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@@H](C(=O)O1)CCCCCCCC2=CC3=C(C=C2)OCO3)O |

Kanonische SMILES |

CC1C(C(C(=O)O1)CCCCCCCC2=CC3=C(C=C2)OCO3)O |

Synonyme |

juruenolide C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.